Bis(4-aminocyclohexyl) ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

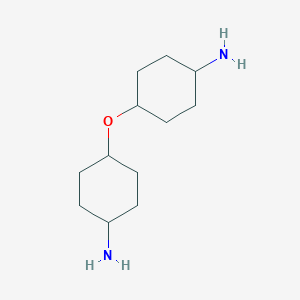

Bis(4-aminocyclohexyl) ether is an organic compound with the molecular formula C12H24N2O. It is characterized by two cyclohexyl rings connected by an ether linkage, each bearing an amino group at the para position. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-aminocyclohexyl) ether typically involves the hydrogenation of bis(4-nitrophenyl) ether. This process is carried out in the presence of a catalyst such as ruthenium oxide, under elevated hydrogen pressure and temperatures ranging from 110°C to 170°C . The reaction conditions can be adjusted to control the stereoisomeric composition of the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The process involves rigorous control of reaction parameters to maintain consistency and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of functionalized cyclohexyl ethers .

Wissenschaftliche Forschungsanwendungen

Bis(4-aminocyclohexyl) ether has a wide range of applications in scientific research:

Material Science: The compound is utilized in the production of advanced composites and coatings, enhancing their durability and resistance to environmental factors.

Biology and Medicine: Research explores its potential in drug delivery systems and biomedical devices due to its biocompatibility and functional versatility.

Wirkmechanismus

The mechanism by which Bis(4-aminocyclohexyl) ether exerts its effects is primarily through its amino groups, which can engage in hydrogen bonding and other interactions with various molecular targets. These interactions influence the physical and chemical properties of the materials in which it is incorporated. The pathways involved include the formation of stable polymer networks and cross-linked structures, enhancing the material’s overall performance .

Vergleich Mit ähnlichen Verbindungen

- Bis(4-aminocyclohexyl) methane

- Bis(4-aminocyclohexyl) propane

- Bis(4-aminocyclohexyl) butane

Comparison: Bis(4-aminocyclohexyl) ether is unique due to its ether linkage, which imparts flexibility and resilience to the polymers and materials it forms. In contrast, compounds like Bis(4-aminocyclohexyl) methane and its analogs have different linkages (e.g., methylene or propylene), resulting in variations in rigidity, thermal stability, and mechanical properties .

Biologische Aktivität

Bis(4-aminocyclohexyl) ether, a compound with significant potential in various biological applications, has garnered attention due to its unique structural characteristics and biological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its two 4-aminocyclohexyl groups linked by an ether bond. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it suitable for various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as a modulator in several biochemical pathways:

- Receptor Binding : Studies suggest that this compound can bind to various receptors, influencing neurotransmitter activity and potentially affecting mood and cognitive functions.

- Enzymatic Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound, highlighting its potential therapeutic applications:

- Neuroprotective Effects : A study demonstrated that this compound exhibits neuroprotective properties in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. The compound was effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Data Tables

Below is a summary table of key findings from various studies on the biological activity of this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | In vitro neuronal cultures | Reduced oxidative stress; increased cell viability |

| Antimicrobial Activity | Disc diffusion method | Inhibition of bacterial growth (e.g., E. coli, S. aureus) |

| Enzyme Inhibition | Enzyme assays | Significant inhibition of target metabolic enzymes |

Eigenschaften

IUPAC Name |

4-(4-aminocyclohexyl)oxycyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12H,1-8,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEWALYSKVMFAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621477 |

Source

|

| Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51097-78-0 |

Source

|

| Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.